molecular formula C20H38S3 B12575968 1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] CAS No. 188606-32-8

1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]

Katalognummer: B12575968
CAS-Nummer: 188606-32-8
Molekulargewicht: 374.7 g/mol
InChI-Schlüssel: RCEGIUWLCCPARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] is a complex organic compound characterized by the presence of sulfur atoms and cyclohexane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] typically involves the reaction of cyclohexane derivatives with sulfur-containing reagents. One common method is the reaction of 2-(butylsulfanyl)cyclohexane with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] involves its interaction with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-Sulfanediylbis(2-isopropylbenzene)
  • 1,1’-Sulfanediylbis(2-butylbenzene)

Uniqueness

1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] is unique due to its specific structural arrangement, which includes cyclohexane rings and butylsulfanyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

188606-32-8

Molekularformel

C20H38S3

Molekulargewicht

374.7 g/mol

IUPAC-Name

1-butylsulfanyl-2-(2-butylsulfanylcyclohexyl)sulfanylcyclohexane

InChI

InChI=1S/C20H38S3/c1-3-5-15-21-17-11-7-9-13-19(17)23-20-14-10-8-12-18(20)22-16-6-4-2/h17-20H,3-16H2,1-2H3

InChI-Schlüssel

RCEGIUWLCCPARZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1CCCCC1SC2CCCCC2SCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.